molecular formula C11H10O3 B8682146 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No. B8682146
M. Wt: 190.19 g/mol
InChI Key: LFOSWVOAEZLXCE-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a flask charged with 5-bromo-7-methyl-2-benzofuran-1(3H)-one (27 mg, 0.12 mmol) and a stir bar was added allyl tri-n-butyltin (79 mg, 0.24 mmol), lithium chloride (15 mg, 0.36 mmol), palladium tetrakis (28 mg, 0.024 mmol), and toluene (4 mL). The reaction was sealed with a condensor, purged three times with nitrogen, and heated to reflux for 16 hours. LC showed good reaction at that point. The reaction was diluted with EtOAc, adsorbed onto silica gel, and purified by flash chromatography. Removal of solvent gave rise to (7-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde as a light yellow oil. LC/MS: (IE, m/z) (M+1)+=189.2.
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
28 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([CH3:12])[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=1.C([Sn](CCCC)(CCCC)CCCC)C=C.[Cl-].[Li+].C1(C)C=CC=CC=1.[CH3:38][CH2:39][O:40]C(C)=O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:12][C:10]1[C:5]2[C:6](=[O:9])[O:7][CH2:8][C:4]=2[CH:3]=[C:2]([CH2:38][CH:39]=[O:40])[CH:11]=1 |f:2.3,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
27 mg
Type
reactant
Smiles
BrC1=CC2=C(C(OC2)=O)C(=C1)C
Step Two
Name
Quantity
79 mg
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
15 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
28 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was sealed with a condensor
CUSTOM
Type
CUSTOM
Details
purged three times with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
reaction at that point
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CC2=C1C(OC2)=O)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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